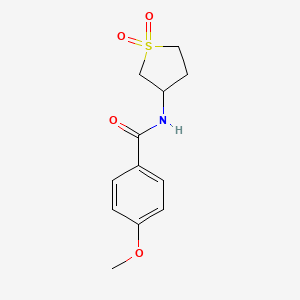

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

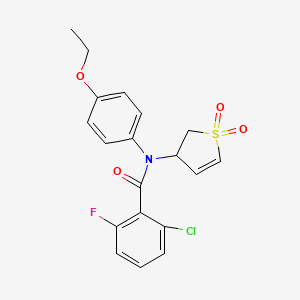

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thiol-containing compound that has been shown to have potential as an antioxidant and anti-inflammatory agent.

Aplicaciones Científicas De Investigación

Chemodivergent Annulations via C-H Activation

Chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides have been achieved through Rh(iii)-catalyzed C-H activation. This process involves the use of sulfoxonium ylide as a carbene precursor under acid-controlled conditions, promoting chemodivergent cyclizations and yielding compounds with potential applications in medicinal chemistry and drug design (Xu et al., 2018).

Antibacterial Applications

N-methoxybenzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activity. This discovery paves the way for the development of new antibacterial agents with improved pharmaceutical properties, potentially addressing the challenge of antibiotic resistance (Haydon et al., 2010).

Directed C-H Olefination and Antitumor Agents

Efficient Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides via directed C-H bond activation has been reported. This mild, selective, and high-yielding process uses the N-O bond as an internal oxidant, leading to the production of valuable tetrahydroisoquinolinone products. Such compounds have been evaluated for their antitumor activities, indicating potential for cancer treatment applications (Rakshit et al., 2011).

Antioxidant Agents

A study on N-arylbenzamides, including derivatives with methoxy and hydroxy groups, demonstrated improved antioxidative properties relative to the reference molecule BHT. This research highlights the potential of N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide derivatives as potent antioxidants, useful in combating oxidative stress-related diseases (Perin et al., 2018).

Synthesis and Antiviral Activity

Novel N-phenylbenzamide derivatives have been synthesized and their antiviral activities against Enterovirus 71 (EV 71) were assayed, demonstrating activity at low micromolar concentrations. Such findings suggest the utility of these compounds in the development of antiviral drugs, contributing to the treatment of viral infections (Ji et al., 2013).

Mecanismo De Acción

Target of Action

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” primarily targets the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

“N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” affects the GPCR signaling pathways . The downstream effects include modulation of cell excitability, which can have various physiological implications .

Pharmacokinetics

The compound’s ADME properties and their impact on bioavailability have been evaluated in tier 1 DMPK assays . The compound has shown improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The molecular and cellular effects of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide” involve changes in cell excitability due to the activation of GIRK channels . This can potentially influence various physiological processes .

Propiedades

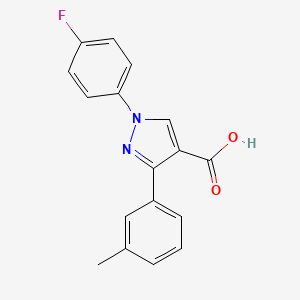

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRGBVOIPIHHBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-4-({1-[(2-chlorophenyl)methyl]-2-oxo-1,2-dihydropyridin-3-yl}formamido)-N-methylbut-2-enamide](/img/structure/B2556886.png)

![3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2556891.png)

![5-propyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2556892.png)

![5-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-sulfonamide](/img/structure/B2556894.png)

![N-(4-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2556895.png)

![1'-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2556896.png)

![3-(4-chlorophenylsulfonamido)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2556901.png)

![3-Methoxy-1-methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2556903.png)